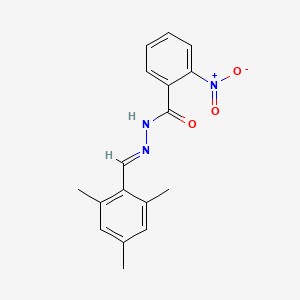

![molecular formula C15H13N3O3 B5524935 1-[1]苯并呋并[3,2-d]嘧啶-4-基脯氨酸](/img/structure/B5524935.png)

1-[1]苯并呋并[3,2-d]嘧啶-4-基脯氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis approaches for benzofuro[3,2-d]pyrimidine derivatives involve a variety of methods, including classical antifolate synthesis, electrochemical oxidation, and reactions involving iminophosphoranes. For instance, Gangjee et al. (2005) described a concise three-step sequence for synthesizing compounds with antitumor activities from pyrrolo[2,3-d]pyrimidine derivatives, showing the versatility of this scaffold in drug design (Gangjee et al., 2005). Additionally, electrochemical methods have been utilized for synthesizing benzofuro[3,2-d]pyrimidine derivatives, indicating a novel pathway for constructing these molecules with good yield and purity (Nematollahi & Goodarzi, 2002).

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidine derivatives often features a planar benzofuro[3,2-d]pyrimidinone unit, as demonstrated in the crystal structure analysis by Qu et al. (2007), which helps in understanding the interactions governing the biological activity of these compounds (Qu, Pan, & Hu, 2007).

Chemical Reactions and Properties

Benzofuro[3,2-d]pyrimidine derivatives undergo various chemical reactions, including rearrangements and cyclization, as explored by Okuda, Tsuchie, and Hirota (2012), showcasing the chemical versatility of this scaffold (Okuda, Tsuchie, & Hirota, 2012).

Physical Properties Analysis

The physical properties, including crystallinity and molecular packing, have been characterized for benzofuro[3,2-d]pyrimidine derivatives. Zhang, Liu, and Chen (2009) detailed the crystal structure, highlighting how intermolecular interactions influence the physical state of these compounds (Zhang, Liu, & Chen, 2009).

Chemical Properties Analysis

The chemical properties, particularly the reactivity and interaction with biological targets, are crucial for the application of benzofuro[3,2-d]pyrimidine derivatives as therapeutic agents. Studies have demonstrated their potential as dual inhibitors and antitumor agents, underscoring the chemical properties that facilitate these biological activities (Gangjee, Lin, Kisliuk, & McGuire, 2005).

科学研究应用

生物活性及药物应用

苯并呋并[3,2-d]嘧啶衍生物,包括与 1-[1]苯并呋并[3,2-d]嘧啶-4-基脯氨酸 相似的结构,由于其多种生物活性而在药物研究中至关重要。人们正在探索这些化合物在抗菌、抗炎、抗癌活性、血小板聚集抑制剂和增强长期记忆方面的潜力。此类衍生物在合成药物中具有重要意义,展示了广泛的治疗潜力 (徐伟明,2010)。

抗肿瘤活性的双重抑制

研究重点是设计和合成对关键酶(如胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR))具有双重抑制活性的化合物。这些酶在 DNA 合成和修复途径中至关重要,使其抑制剂作为抗肿瘤剂非常有价值。例如,对 TS 和 DHFR 均表现出有效抑制作用的化合物表现出显着的抗肿瘤活性,表明苯并呋并[3,2-d]嘧啶衍生物在癌症治疗中的治疗潜力 (A. Gangjee 等,2000)。

抗菌和抗真菌应用

一些苯并呋并[3,2-d]嘧啶衍生物已因其抗菌活性而被探索。这些化合物被合成并评估了其对各种微生物的疗效,表明它们在开发新的抗菌剂方面具有潜力。对这些化合物的抗菌活性测试有助于确定有希望的候选物,以便进一步开发成对抗微生物感染的药物 (M. A. Al-Haiza 等,2003)。

化学合成和方法学进步

苯并呋并[3,2-d]嘧啶衍生物的化学合成涉及复杂的方法,有助于合成化学的发展。这些方法学进步使人们能够创造出具有在药物开发和其他化学研究领域潜在应用的多种化合物。对合成路线及其优化的详细研究对于扩大这些化合物在进一步生物评估和应用中的可用性至关重要 (王红梅等,2019)。

作用机制

未来方向

The benzofuro[3,2-d]pyrimidine core is an important heterocyclic moiety and has been considered as a template for drug discovery for many years . Future research could focus on exploring the potential biological activities of “1-1benzofuro[3,2-d]pyrimidin-4-ylproline” and its derivatives, as well as optimizing its synthesis process.

属性

IUPAC Name |

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c19-15(20)10-5-3-7-18(10)14-13-12(16-8-17-14)9-4-1-2-6-11(9)21-13/h1-2,4,6,8,10H,3,5,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCGXYGEJFLVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)

![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

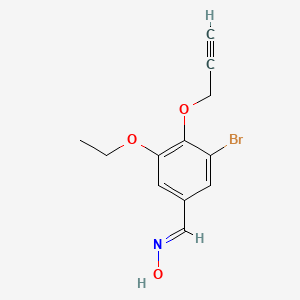

![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)

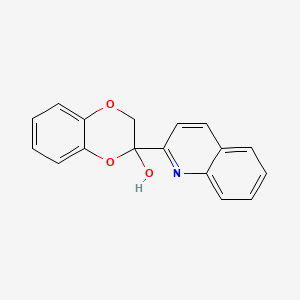

![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

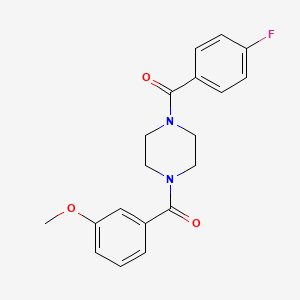

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)

![8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)